ML368

説明

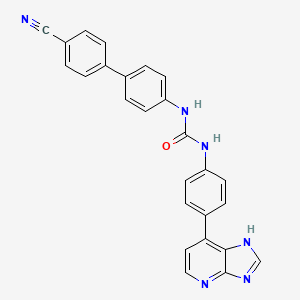

The compound “1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea” is a complex organic molecule with potential therapeutic significance . It has a structural resemblance to the fused imidazo[4,5-b]pyridine heterocyclic ring system .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[4,5-b]pyridine moiety, which is fused with a phenyl group . The molecular formula is C26H18N6O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 430.5 g/mol. It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has a rotatable bond count of 4 .科学的研究の応用

CYP3A4阻害

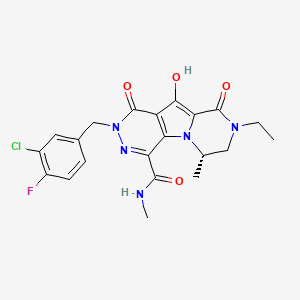

SR9186 (ML368)は強力なCYP3A4阻害剤です {svg_1}. CYP3A4酵素は、様々な薬物や内因性化合物の代謝に関与しています。この酵素の阻害剤は、CYP3A4によって代謝される薬物のバイオアベイラビリティを高め、治療効果を高める可能性があります {svg_2}.

抗増殖活性

イミダゾ[4,5-b]ピリジン構造を持ついくつかの化合物は、顕著な抗増殖活性を示しています {svg_3}. これは、this compoundは癌細胞の増殖を阻害する能力のために、癌研究で潜在的に使用できることを示唆しています {svg_4}.

抗ウイルス活性

SR9186は、P. ファルシパルムの肝臓期の発達を阻害し、イベルメクチンの代謝をブロックすることが判明しています {svg_5}. これは、マラリアなどのこの寄生虫によって引き起こされる疾患の治療に潜在的な用途があることを示唆しています {svg_6}.

抗菌活性

イミダゾ[4,5-b]ピリジンの特定の誘導体は、E. コリ {svg_7}に対して抗菌活性を示しました。これは、this compoundは、新しい抗菌剤の開発に潜在的に使用できることを示唆しています {svg_8}.

代謝酵素阻害

SR9186 (this compound)は、代謝酵素阻害剤として特定されています {svg_9}. これは、代謝性疾患の研究と新しい治療戦略の開発に潜在的な用途があることを示唆しています {svg_10}.

薬物代謝

CYP3A4阻害剤としての役割を考えると、SR9186 (this compound)は、薬物代謝の研究で潜在的に使用できます {svg_11}. CYP3A4を阻害することにより、他の薬物の代謝に影響を与える可能性があり、薬物相互作用を研究するための有用なツールを提供します {svg_12}.

作用機序

Target of Action

The primary target of 1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea, also known as ML368 or SR9186, is the Cytochrome P450 enzyme CYP3A4 . This enzyme plays a crucial role in the metabolism of a wide variety of drugs and other xenobiotics. By interacting with CYP3A4, this compound can influence the metabolic processing of these substances within the body.

Mode of Action

This compound acts as a potent inhibitor of the CYP3A4 enzyme . It binds to the active site of the enzyme, preventing it from interacting with its usual substrates. This inhibition can alter the metabolic processing of drugs and other substances that are normally metabolized by CYP3A4 .

Biochemical Pathways

The inhibition of CYP3A4 by this compound affects the metabolic pathways associated with this enzyme. CYP3A4 is involved in the metabolism of a wide variety of drugs and other xenobiotics. By inhibiting this enzyme, this compound can alter the metabolic fate of these substances, potentially affecting their pharmacokinetic properties and biological effects .

Pharmacokinetics

As a potent inhibitor of cyp3a4, this compound has the potential to significantly impact the pharmacokinetics of drugs and other substances that are metabolized by this enzyme . This could affect their bioavailability, distribution within the body, metabolic processing, and elimination.

Result of Action

The molecular and cellular effects of this compound’s action primarily stem from its inhibition of CYP3A4. By preventing this enzyme from metabolizing its usual substrates, this compound can alter the biological effects of these substances. This could potentially lead to changes in their therapeutic efficacy, toxicity, or other pharmacological properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological conditions within the body, such as pH and temperature, as well as the presence of other substances that can interact with this compound or CYP3A4. Additionally, factors such as the patient’s age, genetic makeup, health status, and use of other medications can also impact the action of this compound .

生化学分析

Biochemical Properties

ML368 interacts with the Cytochrome P450 enzyme CYP3A4, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . It exhibits potent inhibitory effects on CYP3A4, with IC50 values for inhibition of midazolam → 1′hydroxymidazolam, testosterone → 6β-hydroxytestosterone, and vincristine → vincristine M1 of 9, 4, and 38 nM, respectively .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a CYP3A4 inhibitor. By inhibiting CYP3A4, this compound can potentially influence various cellular processes, including drug metabolism and the synthesis of cholesterol, steroids, and other lipids .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the CYP3A4 enzyme, thereby inhibiting its activity . This inhibition can lead to changes in the metabolism of certain drugs and the synthesis of various lipids within the cell .

Metabolic Pathways

This compound is involved in the metabolic pathway of the Cytochrome P450 enzyme CYP3A4 . By inhibiting CYP3A4, this compound can potentially affect the metabolism of certain drugs and the synthesis of various lipids within the cell .

特性

IUPAC Name |

1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N6O/c27-15-17-1-3-18(4-2-17)19-5-9-21(10-6-19)31-26(33)32-22-11-7-20(8-12-22)23-13-14-28-25-24(23)29-16-30-25/h1-14,16H,(H,28,29,30)(H2,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDMEJWMCJAMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C5C(=NC=C4)N=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

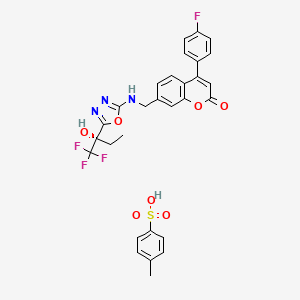

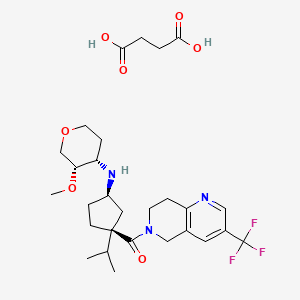

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of ML368 and what makes it a selective inhibitor?

A1: this compound is a selective inhibitor of the cytochrome P450 enzyme CYP3A4 []. While the exact mechanism of inhibition is not detailed in the provided abstracts, the selectivity likely arises from specific interactions between this compound's chemical structure and the active site of CYP3A4. Further research would be needed to elucidate the precise binding interactions and mechanism of inhibition.

Q2: Is there information available about the synthesis of this compound?

A2: Yes, one of the provided articles focuses specifically on the synthesis of this compound (SR-9186) []. Unfortunately, the abstract itself does not provide the synthetic scheme. Access to the full publication would be required to understand the synthetic route and conditions used to produce this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)